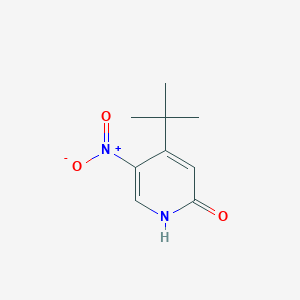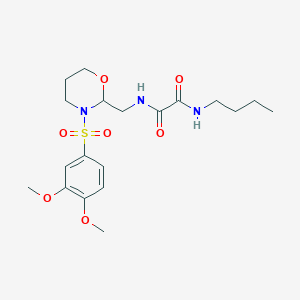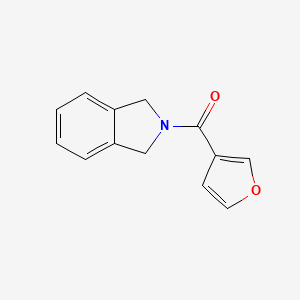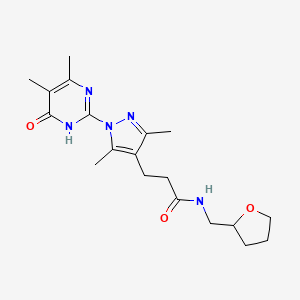
4-(Terc-butil)-5-nitropiridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Tert-butyl)-5-nitropyridin-2-ol” is an organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “4-(Tert-butyl)” indicates a tert-butyl group attached to the 4th carbon of the pyridine ring. The “5-nitro” indicates a nitro group (-NO2) attached to the 5th carbon of the pyridine ring. The “2-ol” indicates a hydroxyl group (-OH) attached to the 2nd carbon of the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the tert-butyl, nitro, and hydroxyl groups onto the pyridine ring. This could potentially be achieved through various organic reactions such as Friedel-Crafts alkylation, nitration, and nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring. The presence of the nitro group might cause the ring to have a negative charge, while the tert-butyl and hydroxyl groups could introduce steric hindrance .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The nitro group is typically a good leaving group, while the hydroxyl group can act as a nucleophile or a base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the nitro group might make the compound more polar and potentially explosive .Aplicaciones Científicas De Investigación
- Aplicación: El 4-(Terc-butil)-5-nitropiridin-2-ol sirve como catalizador en la oxidación de estireno y otras olefinas. Mejora la conversión de estireno y produce selectivamente óxido de estireno (SO), un intermedio químico valioso .
- Función: El this compound actúa como inhibidor en la polimerización de monómeros reactivos como butadieno, estireno y acetato de vinilo .
- Función: Desempeña un papel crucial en la síntesis sol-gel no acuosa de nanopartículas de óxido de tungsteno .
- Uso: El this compound sirve como intermedio en la producción de metil terc-butil éter (MTBE) y etil terc-butil éter (ETBE) al reaccionar con metanol y etanol, respectivamente .
- Descubrimiento: Los investigadores han explorado derivados del this compound como inhibidores efectivos de PDE4 para tratar enfermedades antiinflamatorias .
Catálisis en la Oxidación de Estireno
Inhibición de la Polimerización
Síntesis de Nanopartículas de Óxido de Tungsteno
Intermediario en la Producción de Éter
Síntesis de Inhibidores de PDE4
Formación de Derivados de Ácido Fórmico
Mecanismo De Acción
Target of Action
Similar compounds such as tert-butanol have been shown to interact with various proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .
Mode of Action
For instance, tert-butanol acts as an endonuclease that catalyzes the cleavage of RNA on the 3’ side of pyrimidine nucleotides .
Biochemical Pathways
For example, tert-butanol has been associated with the degradation of extracellular matrix proteins .
Result of Action
For instance, tert-butanol has been associated with the degradation of extracellular matrix proteins .
Action Environment
For instance, the European Chemicals Agency (ECHA) has regulations in place for the handling and use of similar compounds like 4-tert-butylphenol .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-tert-butyl-5-nitro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,3)6-4-8(12)10-5-7(6)11(13)14/h4-5H,1-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARKQMWPEFQBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2531684.png)
![N-(4-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2531685.png)

![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2531692.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531694.png)
![1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2531696.png)
![2-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2531698.png)

![1-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2531700.png)
